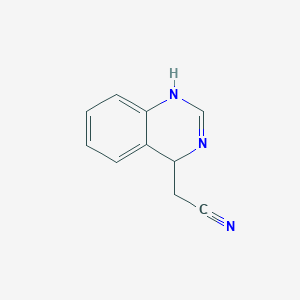

2-甲氧基-1,2,3,5,6,7-六氢吡咯利嗪-8-羧酸;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrrolizine derivatives is a multi-step process involving key reactions such as aldol reactions, hydroxyl introductions, and reductive intramolecular ring-closure reactions. For instance, the synthesis of a hexahydropyrrolo[2,3-b]indole derivative was achieved through these steps, starting from readily available chemical substrates and inexpensive reagents . Similarly, a multistep synthesis was used to prepare a dihydro-1H-pyrrolizine derivative with antineoplastic activities . These methods could potentially be adapted for the synthesis of "2-Methoxy-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylic acid;hydrochloride".

Molecular Structure Analysis

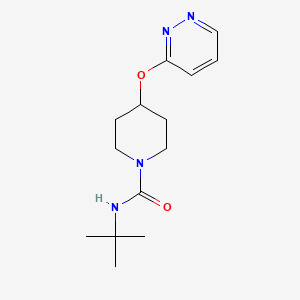

The molecular structure of pyrrolizine derivatives is characterized by the presence of a pyrrolizine ring, which is a seven-membered heterocyclic compound containing nitrogen. The derivatives often contain various functional groups that can influence their chemical reactivity and biological activity. For example, the presence of hydroxymethyl groups and ester prodrugs in the structure can affect the compound's solubility and reactivity .

Chemical Reactions Analysis

Pyrrolizine derivatives undergo various chemical reactions, including esterification, hydrolysis, and nucleophilic substitution. The reactivity of different functional groups within the pyrrolizine structure can vary, as seen in the study where carbamate moieties were found to be more susceptible to hydrolysis than C-2 esters . The regioselectivity of reactions is also an important factor, as demonstrated in the synthesis of pyridine derivatives where specific conditions led to highly regioselective outcomes .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolizine derivatives, such as water solubility, are influenced by their molecular structure. For instance, the salts of certain pyrrolizine derivatives exhibited good water solubility, which is a desirable property for potential pharmaceutical applications . The introduction of methoxy groups and other substituents can also affect the overall properties of the compound, including its reactivity and potential as a prodrug .

科学研究应用

离子转运和膜研究

对合成离子载体的研究,例如聚醚羧酸,强调了它们在促进碱金属离子跨液膜转运中的应用。这些研究对于理解膜渗透性和开发离子选择性转运技术至关重要,该技术可应用于废物处理、能量储存和生物化学等领域 (Yamaguchi 等,1988)。

抗菌活性

合成新的吡啶衍生物并评估它们的抗菌特性表明,包括羧酸衍生物在内的复杂有机分子在开发新的抗菌剂中具有潜在用途。此类研究对于药物开发至关重要,尤其是在对抗抗生素耐药菌方面 (Patel、Agravat 和 Shaikh,2011)。

化学合成和结构分析

对 1-羟基吲哚-2-羧酸衍生物等化合物的合成和结构分析的研究阐明了创建和分析复杂有机分子的方法。这些见解对于制药行业、材料科学和有机化学方法学的发展至关重要 (Acheson 等,1968)。

铅(II) 萃取

对具有伪 18-冠-6 骨架的无环聚醚二羧酸进行选择性铅(II) 萃取的研究强调了此类化合物在环境修复中的应用。这项工作有助于开发从环境中去除有毒金属的更有效的方法 (Hayashita 等,1999)。

属性

IUPAC Name |

2-methoxy-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3.ClH/c1-13-7-5-9(8(11)12)3-2-4-10(9)6-7;/h7H,2-6H2,1H3,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUCXFGZBEJXSST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC2(CCCN2C1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methoxy-hexahydro-1H-pyrrolizine-7a-carboxylic acid hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-furylmethyl)-4-{[2-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-oxoquinazolin-3(4H)-yl]methyl}cyclohexanecarboxamide](/img/structure/B2530626.png)

![7-(4-fluorophenyl)-1-methyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530629.png)

![8-(2-Furylmethyl)-1,6,7-trimethyl-3-[(2-methylphenyl)methyl]-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2530630.png)

![5-Nitro-6-{[3-(trifluoromethyl)phenyl]sulfanyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B2530631.png)

![4-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2530636.png)

![(2S,3R)-3-[(2-Methylpropan-2-yl)oxy]-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]butanoic acid](/img/structure/B2530638.png)